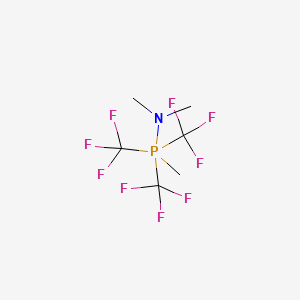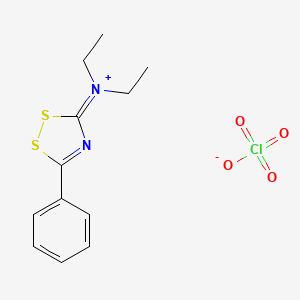
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate is a chemical compound known for its unique structure and properties This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate typically involves the reaction of N,N-diethylthiourea with phenyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the dithiazole ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thioureas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate involves its interaction with molecular targets through its reactive dithiazole ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research.
Comparación Con Compuestos Similares
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate can be compared with other dithiazole compounds, such as:
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: This compound has a similar dithiazole ring but different substituents, leading to variations in reactivity and applications.
Phenyl-3H-1,2,4-dithiazol-3-one: Another dithiazole compound with distinct properties and uses
Propiedades
Número CAS |
65407-92-3 |
|---|---|
Fórmula molecular |
C12H15ClN2O4S2 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
diethyl-(5-phenyl-1,2,4-dithiazol-3-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C12H15N2S2.ClHO4/c1-3-14(4-2)12-13-11(15-16-12)10-8-6-5-7-9-10;2-1(3,4)5/h5-9H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OCYFVVGPPQUQCY-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](=C1N=C(SS1)C2=CC=CC=C2)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



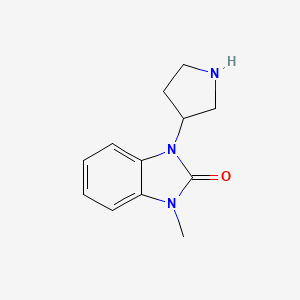

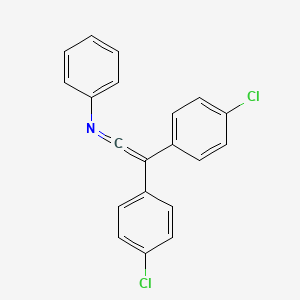
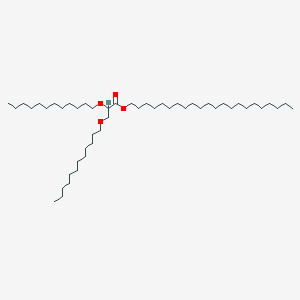
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
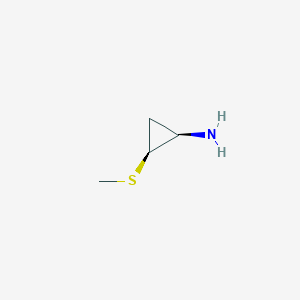
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
